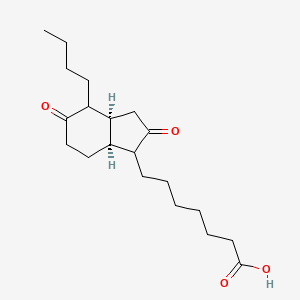
Bicyclo-prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme Q9, also known as ubiquinone-9, is a lipid-soluble benzoquinone compound that plays a crucial role in the mitochondrial electron transport chain. It is a member of the ubiquinone family, which includes compounds that share a quinone chemical group but differ in the number of isoprenyl subunits in their tail. Coenzyme Q9 is predominantly found in rodents such as rats, mice, and guinea pigs, whereas humans primarily have coenzyme Q10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coenzyme Q9 involves several steps, starting from the precursor 4-hydroxybenzoic acid. The process includes prenylation, methylation, and decarboxylation reactions. The key steps are:
Prenylation: The attachment of isoprenyl units to the benzoquinone ring.
Methylation: The addition of methyl groups to the quinone ring.
Decarboxylation: The removal of carboxyl groups to form the final quinone structure.
Industrial Production Methods: Industrial production of coenzyme Q9 typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are optimized to produce high yields of coenzyme Q9 through metabolic engineering techniques .
Types of Reactions:
Oxidation and Reduction: Coenzyme Q9 undergoes redox cycling between its oxidized form (ubiquinone) and reduced form (ubiquinol).
Substitution Reactions: Coenzyme Q9 can participate in substitution reactions where functional groups on the quinone ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used to convert ubiquinone to ubiquinol.
Major Products:
Scientific Research Applications
Coenzyme Q9 has a wide range of applications in scientific research:
Mechanism of Action
Coenzyme Q9 functions as an electron carrier in the mitochondrial electron transport chain. It shuttles electrons between complex I (NADH dehydrogenase) and complex III (cytochrome bc1 complex), facilitating the production of adenosine triphosphate (ATP). The redox cycling between ubiquinone and ubiquinol is crucial for maintaining the proton gradient across the mitochondrial membrane, which drives ATP synthesis .
Comparison with Similar Compounds
Coenzyme Q9 is part of a family of ubiquinones that differ in the number of isoprenyl units attached to the quinone ring. Similar compounds include:
Coenzyme Q1, Q2, Q4, Q6, Q7, Q8, and Q10: These compounds have varying numbers of isoprenyl units, with coenzyme Q10 being the most prevalent in humans.
Uniqueness: Coenzyme Q9 is unique in its prevalence in rodents and its specific role in their mitochondrial electron transport chain.
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-[(3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h14-17H,2-13H2,1H3,(H,23,24)/t14-,15?,16?,17+/m1/s1 |
InChI Key |
SMKXBJMWSIFUAU-VXLLPVPCSA-N |
SMILES |
CCCCC1([H])C(CC[C@H]([C@H]2CCCCCCC(O)=O)[C@@H]1CC2=O)=O |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)C([C@H]2CCC1=O)CCCCCCC(=O)O |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CCCCCCC(=O)O |
Synonyms |
Bicyclo PGE1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



